REACTION_CXSMILES
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[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12])=O)=[CH:4][CH:3]=1>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:12][C:11](=[O:13])[C:10]([CH3:15])([CH3:14])[N:9]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(S1)C(=O)NC(C(=O)O)(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then the reaction mixture is evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C=1OC(C(N1)(C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |